3-Fluoro-4-methylbenzamide oxime basic properties
3-Fluoro-4-methylbenzamide oxime basic properties
An In-depth Technical Guide to the Basic Properties of 3-Fluoro-4-methylbenzamide Oxime
Introduction
3-Fluoro-4-methylbenzamide oxime is a synthetically derived small molecule belonging to the class of benzamide oximes. Its chemical structure, characterized by a fluorinated and methylated phenyl ring attached to an amidoxime functional group, suggests its potential utility as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of the fluorine atom and the methyl group on the aromatic ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the fundamental properties of 3-Fluoro-4-methylbenzamide oxime, offering insights into its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its pharmacokinetic and pharmacodynamic profile. While specific experimental data for 3-Fluoro-4-methylbenzamide oxime is not extensively available in the public domain, we can infer its likely characteristics based on the well-understood chemistry of benzamide oximes and related structures.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value for 3-Fluoro-4-methylbenzamide Oxime | Comparative Value: Benzamide | Comparative Value: Benzamide Oxime |
| Molecular Formula | C8H9FN2O[1] | C7H7NO[2][3][4] | C7H8N2O[5][6] |
| Molecular Weight | 168.17 g/mol [1] | 121.14 g/mol [2][4] | 136.15 g/mol [5][6] |
| pKa | Estimated ~10-11 (weakly acidic) | ~13 (very weakly acidic)[3] | Data not readily available, but expected to be weakly acidic. |
| LogP (Octanol/Water Partition Coefficient) | Estimated 1.5 - 2.5 | 0.64[4] | Data not readily available. |
| Water Solubility | Predicted to be sparingly soluble. | 1.35 g/100 mL (20 °C)[3] | Data not readily available. |
| Appearance | Likely a white to off-white solid. | White crystalline powder.[3][4] | Solid.[6] |
Basicity and Acidity
Oximes, in general, are known to be weak acids and bases[7]. The N-OH group can be deprotonated, rendering the molecule acidic. The pKa of the oxime proton is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing fluorine atom in 3-Fluoro-4-methylbenzamide oxime is expected to increase the acidity of the oxime proton compared to unsubstituted benzamide oxime. Conversely, the electron-donating methyl group may slightly counteract this effect. The nitrogen atom of the oxime can also be protonated, demonstrating basic character, although this is generally a less favorable process.
Stability
The stability of the oxime bond is a critical factor, particularly in the context of bioconjugation and drug delivery. Oxime linkages are known to be significantly more stable to hydrolysis than hydrazone linkages, especially under acidic conditions[8][9][10][11]. This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime, which reduces the basicity of the imine nitrogen and its susceptibility to protonation, the initial step in hydrolysis[9]. However, oximes can be susceptible to decomposition upon heating and may undergo rearrangement in the presence of acid[7].
Synthesis and Characterization
The synthesis of 3-Fluoro-4-methylbenzamide oxime can be achieved through the reaction of the corresponding amide, 3-Fluoro-4-methylbenzamide, with hydroxylamine. This is a common and effective method for the preparation of amidoximes.
Proposed Synthesis Workflow
Caption: A typical workflow for the synthesis of 3-Fluoro-4-methylbenzamide oxime.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for the synthesis of oximes from carbonyl compounds[12][13][14].
Materials:
-
3-Fluoro-4-methylbenzamide (1 equivalent)
-
Hydroxylamine hydrochloride (1.5 - 2.5 equivalents)
-
Sodium carbonate or another suitable base (2.5 equivalents)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-4-methylbenzamide in ethanol.
-
Reagent Addition: In a separate container, prepare a solution of hydroxylamine hydrochloride and sodium carbonate in water. Add this aqueous solution to the ethanolic solution of the starting material.
-
Reaction: Heat the reaction mixture to reflux with stirring. The progress of the reaction should be monitored by TLC, observing the disappearance of the starting material spot.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the mixture can be poured into cold water to induce precipitation.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 3-Fluoro-4-methylbenzamide oxime.
Characterization
The identity and purity of the synthesized 3-Fluoro-4-methylbenzamide oxime should be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl group protons around 2.2-2.5 ppm, a broad singlet for the -OH proton, and a broad singlet for the -NH2 protons. The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm, the methyl carbon around 15-25 ppm, and the oxime carbon (C=N) around 145-155 ppm. |
| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹, N-H stretching bands around 3300-3500 cm⁻¹, a C=N stretching band around 1640-1690 cm⁻¹, and an N-O stretching band around 930-960 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound (C8H9FN2O, MW: 168.17 g/mol ). |
Hydrolytic Stability Assay
Assessing the hydrolytic stability of a potential drug candidate is a critical step in preclinical development. The following protocol outlines a general method for evaluating the stability of 3-Fluoro-4-methylbenzamide oxime at different pH values.
Hydrolytic Stability Experimental Workflow
Caption: A workflow for determining the hydrolytic stability of the target compound.
Detailed Experimental Protocol: Stability Assay
Objective: To determine the rate of hydrolysis of 3-Fluoro-4-methylbenzamide oxime at various pH values.
Materials:
-
3-Fluoro-4-methylbenzamide oxime
-
Buffers of desired pH (e.g., pH 5.0, 7.4, and 9.0)
-
Acetonitrile or other suitable organic solvent
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-Fluoro-4-methylbenzamide oxime in a suitable organic solvent like acetonitrile or methanol.
-
Incubation: Dilute the stock solution into the different pH buffers to a final desired concentration. Incubate these solutions at a constant temperature, typically 37°C.
-
Time-course Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.
-
Quenching: Quench the hydrolysis reaction in the aliquots, if necessary, by adding a suitable reagent or by immediate freezing.
-
HPLC Analysis: Analyze the samples by RP-HPLC to separate the parent compound from any degradation products. The concentration of the remaining parent compound is determined by measuring its peak area at a suitable UV wavelength.
-
Data Analysis: Plot the natural logarithm of the concentration of the remaining parent compound versus time. The slope of this plot will give the first-order rate constant (k) for hydrolysis. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Potential Applications and Future Directions
Benzamide oxime derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. They have been explored as potential antimicrobial and anticancer agents[15]. The presence of a fluorine atom in 3-Fluoro-4-methylbenzamide oxime may enhance its metabolic stability and cell permeability, making it an attractive scaffold for drug design.
Future research should focus on the experimental validation of the predicted physicochemical properties of 3-Fluoro-4-methylbenzamide oxime. Furthermore, screening this compound against various biological targets, such as enzymes and receptors implicated in disease, could uncover novel therapeutic applications.
Conclusion
This technical guide has provided a comprehensive overview of the basic properties of 3-Fluoro-4-methylbenzamide oxime. While specific experimental data for this compound is limited, a thorough understanding of the chemistry of benzamide oximes allows for reliable predictions of its characteristics and the development of robust protocols for its synthesis and analysis. The information presented herein serves as a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating the exploration of this promising molecule's therapeutic potential.
References
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. PubMed. [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]
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PubChem. (n.d.). Benzamidoxime. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-4-fluoro-. [Link]
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Cheméo. (n.d.). Benzamide (CAS 55-21-0). [Link]
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Kawashima, E., Ando, Y., Takada, T., & Katsu, K. (n.d.). REACTION OF BWZAMIDE OXIME DERIVATIVES WITH CH
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ResearchGate. (n.d.). Oximes and their benzylated derivatives. pK a values and. [Link]
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An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). [Link]
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Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. (n.d.). [Link]
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